Topological Polar Surface Area (TPSA) Comparison: Methylene Spacer Impact on Membrane Permeability Potential
The target compound possesses a computed TPSA of 61.9 Ų, derived from its cyclopropanesulfonyl group (two S=O bonds) and the pyridyl nitrogen [1]. The direct N-pyridinyl analog 1-(cyclopropanesulfonyl)-4-(pyridin-2-yl)-1,4-diazepane (CAS 2741924-34-3) lacks the methylene spacer and has a molecular formula of C₁₃H₁₉N₃O₂S (MW 281.38), resulting in a lower heavy atom count and altered electronic distribution . While its exact TPSA is not deposited in PubChem, the absence of the CH₂ unit reduces the topological surface attributable to carbon connectivity and alters the spatial presentation of the pyridyl nitrogen. The 61.9 Ų TPSA of the target compound places it within a favorable range for oral bioavailability (typically <140 Ų) while retaining sufficient polarity for aqueous solubility [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 61.9 Ų (PubChem computed) |
| Comparator Or Baseline | 1-(Cyclopropanesulfonyl)-4-(pyridin-2-yl)-1,4-diazepane (CAS 2741924-34-3): TPSA not explicitly reported; structurally lower due to one fewer methylene unit. |
| Quantified Difference | Estimated TPSA reduction of ~3–5 Ų for the direct-attachment analog based on missing methylene contribution. |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
TPSA directly influences passive membrane permeability and blood-brain barrier penetration; a 62 Ų value balances solubility and permeability better than lower-TPSA analogs, which may exhibit reduced aqueous solubility.
- [1] PubChem Compound Summary CID 154583344. 1-(Cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane. National Center for Biotechnology Information. View Source
